

Technical Guide: Deuterium Labeling of Tetrahydro-2H-pyran-4-ol-d5

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Compound of Interest

Compound Name: Tetrahydro-2H-pyran-4-ol-d5

Cat. No.: B12300008

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of **Tetrahydro-2H-pyran-4-ol-d5**, a deuterium-labeled isotopologue of Tetrahydro-2H-pyran-4-ol. Deuterium-labeled compounds are invaluable tools in pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where they serve as internal standards for quantitative analysis or as therapeutic agents with potentially improved metabolic profiles.^[1] This document details a robust synthetic protocol, purification methods, and a thorough analytical workflow for structure verification and determination of isotopic purity.

Introduction to Deuterium Labeling

Deuterium (^2H or D), a stable isotope of hydrogen, has found extensive application in drug development. Replacing hydrogen with deuterium can influence a drug's metabolic fate due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond. This can lead to reduced metabolism, lower clearance, and increased drug exposure. Furthermore, deuterated compounds are critical as internal standards in bioanalytical assays using mass spectrometry, allowing for precise quantification of the parent drug.^[1]

Tetrahydro-2H-pyran-4-ol is a common structural motif in many biologically active molecules. The d5-labeled variant, **Tetrahydro-2H-pyran-4-ol-d5**, is specifically designed to have

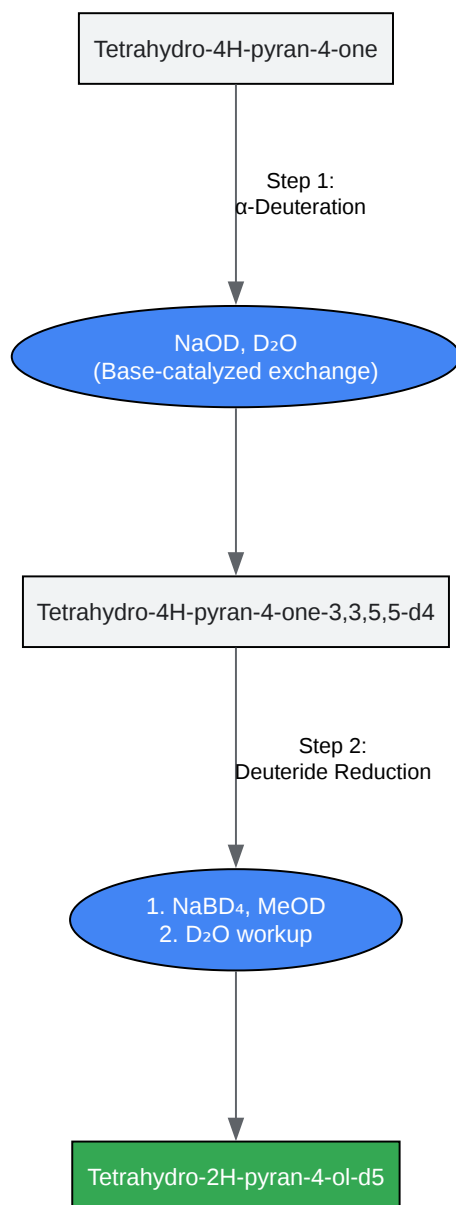
deuterium atoms at positions that may be susceptible to metabolic oxidation. This guide outlines a common and efficient method for its preparation.

Synthetic Methodology

The synthesis of **Tetrahydro-2H-pyran-4-ol-d5** is achieved via a two-step process starting from commercially available Tetrahydro-4H-pyran-4-one. The strategy involves:

- α -Deuteration: Exchange of the four acidic α -protons at the C3 and C5 positions of the pyranone ring with deuterium.
- Deuteride Reduction: Stereospecific reduction of the ketone carbonyl group to a hydroxyl group using a deuterated reducing agent, which installs the fifth deuterium atom at the C4 position.

The overall synthetic transformation is illustrated in the diagram below.



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Caption: Synthetic pathway for **Tetrahydro-2H-pyran-4-ol-d5**.

Detailed Experimental Protocols

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one-3,3,5,5-d₄

This procedure describes the base-catalyzed exchange of the α -protons of Tetrahydro-4H-pyran-4-one.

- **Reagents & Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Tetrahydro-4H-pyran-4-one (1.0 eq).
- **Reaction:** Add a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (e.g., 30 wt%, 0.1 eq) and an excess of D₂O (10-20 vol).
- **Heating:** Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours to allow for complete H/D exchange.
- **Monitoring:** The reaction can be monitored by taking a small aliquot, extracting with a non-protic solvent (e.g., dichloromethane), and analyzing by ¹H NMR to observe the disappearance of the α -proton signals.
- **Workup:** After cooling to room temperature, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O) to pH ~7.
- **Extraction:** Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate (3x volumes).
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Tetrahydro-4H-pyran-4-one-3,3,5,5-d₄ as an oil. The product can be used in the next step without further purification if ¹H NMR shows high deuteration incorporation.

Step 2: Synthesis of Tetrahydro-2H-pyran-4-ol-d₅

This procedure details the reduction of the deuterated ketone to the final alcohol product.

- **Reagents & Setup:** Dissolve the crude Tetrahydro-4H-pyran-4-one-3,3,5,5-d₄ (1.0 eq) from the previous step in deuterated methanol (MeOD) (10 vol) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Reduction: Add sodium borodeuteride (NaBD₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.^[2]
- Monitoring: Monitor the reaction for the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Quenching: Carefully quench the reaction by slowly adding D₂O at 0 °C to decompose excess NaBD₄.
- Concentration & Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).
- Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain **Tetrahydro-2H-pyran-4-ol-d₅** as a pure compound.

Analytical Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential to confirm the structure and determine the isotopic purity of the final product.

^[3]^[4]



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Caption: Analytical workflow for characterization of the final product.

NMR Spectroscopy

NMR is used to confirm the positions of deuterium incorporation.

- ^1H NMR: In the ^1H NMR spectrum of **Tetrahydro-2H-pyran-4-ol-d₅**, the signals corresponding to the protons at C3, C4, and C5 should be absent or significantly diminished compared to the spectrum of the non-deuterated standard. The signals for the C2 and C6 protons should remain.
- ^2H NMR: The ^2H NMR spectrum will show signals at chemical shifts corresponding to the C3, C4, and C5 positions, providing direct evidence of successful deuteration.^[5] The chemical shift range in ^2H NMR is similar to that of ^1H NMR.^[6]

Position	Expected ^1H Signal (Non-deuterated)	Expected ^1H Signal (d ₅ -labeled)	Expected ^2H Signal (d ₅ -labeled)
H2, H6	Multiplet, ~3.9 ppm	Multiplet, ~3.9 ppm	Absent
H3, H5	Multiplet, ~1.5 ppm	Absent / Trace	Present, ~1.5 ppm
H4	Multiplet, ~3.8 ppm	Absent / Trace	Present, ~3.8 ppm
OH	Broad singlet	Absent (if in D ₂ O)	Absent

Table 1: Comparison of expected NMR signals. Chemical shifts are approximate.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for confirming the overall isotopic incorporation and purity.^[7]

- Molecular Weight Confirmation: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the d₅-labeled compound, which is approximately 5.03 Da higher than the non-deuterated compound.
- Isotopic Purity Analysis: Isotopic purity is determined by measuring the relative abundance of all isotopologues (d₀ to d₅).^{[8][9]} For most applications, an isotopic enrichment of >98% is recommended.^[1]

Isotopologue	Description	Expected Relative Abundance
d ₀	Non-deuterated species	< 0.1%
d ₁	Contains 1 Deuterium	< 0.5%
d ₂	Contains 2 Deuterium	< 1.0%
d ₃	Contains 3 Deuterium	< 1.5%
d ₄	Contains 4 Deuterium	< 2.0%
d ₅	Fully d ₅ -labeled species	> 95%

Table 2: Example of an isotopologue distribution analysis by HRMS. Values are illustrative and depend on the efficiency of the synthesis.

Summary and Conclusion

This guide provides a detailed framework for the synthesis and characterization of **Tetrahydro-2H-pyran-4-ol-d₅**. The described two-step synthetic route is efficient and utilizes common laboratory reagents and techniques. The analytical workflow, combining both NMR spectroscopy and high-resolution mass spectrometry, ensures rigorous confirmation of the molecular structure and provides a precise measure of isotopic enrichment. This well-characterized, high-purity deuterated compound is an essential tool for advanced research in drug metabolism, pharmacokinetics, and other life science applications.

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